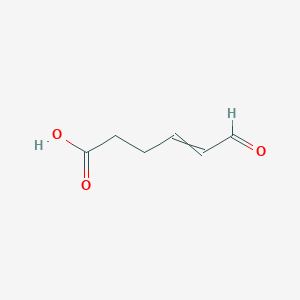

6-Oxohex-4-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

82934-89-2 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

6-oxohex-4-enoic acid |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1,3,5H,2,4H2,(H,8,9) |

InChI Key |

HQVMCJCRIZSIFE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C=CC=O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of 6 Oxohex 4 Enoic Acid

Identification and Detection in Biological Systems

Direct identification and detection of 6-Oxohex-4-enoic acid in natural biological systems are not extensively reported in scientific literature. The compound is cataloged in chemical databases such as PubChem, which assigns it the Chemical Abstracts Service (CAS) number 82934-89-2. Its listing in the FooDB database suggests it may be a component of food, though specific sources are not detailed. Furthermore, a related derivative, 6-ethoxy-6-oxohex-4-enoic acid, was identified as a chemical constituent in the insect Aspongopus chinensis during a metabolomic profiling study. The Ecotoxicology Database (ECMDB) also lists a complex derivative, (e)-6-2-3-(2R)-4-(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-ylmethoxy-hydroxyphosphoryloxy-hydroxyphosphoryloxy-2-hydroxy-3,3-dimethylbutanoylaminopropanoylaminoethylsulphanyl-6-oxohex-4-enoate, indicating the structural motif's presence in larger biomolecules. However, specific methods for its isolation or quantification from biological matrices remain largely uncharacterized.

Proposed Biogenetic Pathways Leading to this compound

The precise biogenetic pathways that lead to the formation of this compound are not clearly established. However, understanding can be sought by examining general enzymatic reactions and its relationship with broader metabolic networks.

Specific microbial or enzymatic routes for the synthesis of this compound have not been detailed. Nevertheless, the existence of enzymatic machinery capable of producing structurally similar molecules is known. For instance, patents describing the biological synthesis of 6-aminocaproic acid in recombinant microorganisms outline metabolic pathways that involve various unsaturated acid intermediates, such as 6-amino-hex-2-enoic acid. This suggests that enzymes capable of acting on a six-carbon chain with a terminal carboxylic acid and an internal double bond exist in nature, making a biosynthetic origin for this compound plausible.

A direct metabolic link between this compound and lipid metabolism has not been definitively established. However, insights can be drawn from its isomer, (4E)-2-Oxohexenoic acid. This related compound is classified within the LIPID MAPS system as an oxo fatty acid, falling under the broader category of Fatty Acyls. This classification implies that oxohexenoic acids may participate in or be products of fatty acid metabolism, a network involving the biosynthesis and degradation of fats.

Insights from Metabolic Pathways of Related Oxohexenoic Acids

While information on this compound is limited, its isomer, 2-Oxohex-4-enoic acid, is a well-documented intermediate in several microbial catabolic pathways. Studying these pathways provides a valuable framework for understanding the potential biochemical roles of oxohexenoic acids.

2-Oxohex-4-enoic acid is a known metabolite in the bacterial breakdown of various aromatic compounds. Its formation is a key step in pathways that proceed via the meta-cleavage of catechols.

Degradation of Cresols: Partially purified extracts from Pseudomonas species have been shown to convert the meta-cleavage product of 4-methylcatechol (B155104) into a compound identified as 2-oxohex-4-enoic acid. Similarly, the degradation of o-cresol (B1677501) by Pseudomonas sp. CP4 also yields 2-ketohex-cis-4-enoate (an alternative name for 2-oxohex-4-enoic acid).

Degradation of Xylene: In the biodegradation of ortho-xylene by Nocardia species, the aromatic ring is first oxidized to 3,4-dimethylcatechol. This intermediate undergoes enzymatic ring fission, and the resulting product is hydrolyzed to yield acetic acid and 2-oxohex-4-enoic acid. The 2-oxohex-4-enoic acid is then enzymatically hydrated to 4-hydroxy-2-oxohexanoate.

The compound 2-Oxo-cis-4-hexenoic acid is a pivotal intermediate in the 9,10-seco pathway, a conserved bacterial mechanism for degrading the core ring structure of steroids. Its role has been particularly studied in the bacterium Comamonas testosteroni.

In the degradation of testosterone (B1683101) by C. testosteroni, the steroidal A-ring is cleaved, eventually forming a compound known as 4,9-DSHA (4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid). The hydrolase enzyme TesD acts on 4,9-DSHA, breaking it down into two products, one of which is 2-hydroxyhexa-2,4-dienoic acid. This compound is then thought to be converted to 2-oxohex-4-enoic acid. A gene cluster containing tesE, tesF, and tesG encodes the enzymes—likely a hydratase, an aldolase (B8822740), and a dehydrogenase, respectively—that are responsible for the subsequent degradation of 2-oxohex-4-enoic acid.

Interactive Data Table: Formation of 2-Oxohex-4-enoic Acid in Microbial Metabolism

| Precursor Compound | Microbial Species | Metabolic Pathway | Key Enzyme/Process | Reference |

| 4-Methylcatechol | Pseudomonas sp. | Aromatic Degradation | meta-Ring Fission Product Conversion | , |

| o-Xylene | Nocardia sp. | Aromatic Degradation | Hydrolysis of Ring-Fission Product | |

| Testosterone | Comamonas testosteroni | Steroid Degradation | Hydrolysis by TesD | |

| o-Cresol | Pseudomonas sp. CP4 | Aromatic Degradation | Degradation of 3-Methylcatechol |

Analogies in Enzymatic Transformations (e.g., hydration, aldol (B89426) fission) relevant to unsaturated oxoacids

While direct studies on the enzymatic transformation of this compound are limited, analogies can be drawn from well-characterized enzymatic reactions involving other unsaturated oxoacids. These analogies provide a predictive framework for understanding how this compound might be metabolized in biological systems. Key transformations include hydration of the carbon-carbon double bond and fission of the carbon skeleton.

Biosynthesis and Natural Occurrence: An Analogous Perspective

Direct evidence for the specific biosynthesis and natural occurrence of this compound is not extensively documented in scientific literature. However, its structure suggests a plausible origin from the metabolism of larger unsaturated fatty acids through pathways that are known to generate various oxoacids.

A significant analogous pathway is the lipoxygenase (LOX) pathway, which is widespread in higher plants, algae, and fungi. This pathway is responsible for the generation of a variety of signaling and defense molecules, including the C6 "green leaf volatiles" (GLVs) that create the characteristic scent of freshly cut grass. The process begins with the liberation of polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, from cell membranes upon tissue damage. These fatty acids are then acted upon by a cascade of enzymes.

The key enzymes in this proposed analogous pathway are:

Lipoxygenase (LOX): This non-heme iron-containing enzyme catalyzes the dioxygenation of polyunsaturated fatty acids. Depending on the enzyme's regioselectivity, it can produce different hydroperoxy fatty acids. For instance, 13-lipoxygenases convert linoleic/linolenic acid into 13-hydroperoxy-octadecadienoic acid (13-HPOD) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT).

Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), cleaves the hydroperoxy fatty acids. The cleavage of 13-hydroperoxides by 13-HPL results in the formation of a C12 oxoacid (e.g., 12-oxo-(9Z)-dodecenoic acid) and a C6 aldehyde (e.g., hexanal (B45976) or (Z)-3-hexenal).

While this primary pathway yields C6 aldehydes and C12 oxoacids, related processes in other organisms suggest the formation of C6 oxoacids is feasible. For example, a proposed biosynthetic pathway in brown algae involves the breakdown of linolenic and arachidonic acids to produce various oxo-enoic acids. Furthermore, certain bacteria have been shown to metabolize related compounds; for instance, Pseudomonas putida metabolizes dl-cis-crotylglycine via 2-keto-cis-4-hexenoic acid, an isomer of this compound. These examples suggest that enzymatic machinery for producing C6 unsaturated oxoacids exists in nature, likely as part of lipid metabolism or the degradation of specific amino acids.

Table 1: Key Enzymes and Substrates in the Analogous LOX Pathway

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Natural Occurrence |

| Lipoxygenase (LOX) | 13-Lipoxygenase | Linoleic Acid, α-Linolenic Acid | 13-HPOD, 13-HPOT | Higher Plants |

| Hydroperoxide Lyase (HPL) | 13-Hydroperoxide Lyase | 13-HPOD, 13-HPOT | C6 Aldehydes, C12 Oxoacids | Higher Plants |

Enzymatic Hydration

Hydration, the addition of a water molecule across a double bond, is a fundamental reaction in fatty acid metabolism. Enzymes known as hydratases catalyze this reaction. In the context of this compound, the double bond is at the C4-C5 position (a γ,δ-double bond).

An analogy can be found in the action of enoyl-CoA hydratases during the β-oxidation of fatty acids. These enzymes hydrate (B1144303) the α,β-double bond of an acyl-CoA thioester. While the position of the double bond is different, the underlying chemical principle of activating the double bond for nucleophilic attack by water is similar.

A more direct analogy is the reaction catalyzed by 2-hydroxypentadienoic acid hydratase from Escherichia coli. This enzyme facilitates the conjugate addition of water to a dienol substrate, forming 4-hydroxy-2-ketopentanoic acid. This suggests a plausible mechanism for the hydration of this compound, where a hydratase could catalyze the addition of water across the C4-C5 double bond to yield 4-hydroxy-6-oxohexanoic acid or 5-hydroxy-6-oxohexanoic acid. Such a reaction would convert the unsaturated oxoacid into a hydroxy-oxoacid, a common intermediate in metabolic pathways.

Enzymatic Aldol Fission

Aldol fission, or the retro-aldol reaction, is a carbon-carbon bond cleavage reaction that is the reverse of an aldol condensation. This reaction is central to metabolism, most famously in glycolysis, where the enzyme fructose-1,6-bisphosphate aldolase cleaves a six-carbon sugar into two three-carbon molecules.

For aldol fission to occur, the substrate typically needs to be a β-hydroxy ketone or β-hydroxy aldehyde. Following the analogous hydration step described above, this compound could be converted to 4-hydroxy-6-oxohexanoic acid. This product has the requisite β-hydroxy-oxo functionality (the hydroxyl group at C4 is "beta" to the aldehyde group at C6) and would be a suitable substrate for an aldolase.

By analogy with known aldolases, an enzyme could catalyze the fission of the C4-C3 bond in 4-hydroxy-6-oxohexanoic acid. This retro-aldol cleavage would yield two smaller molecules: succinic semialdehyde (a C4 compound) and acetaldehyde (B116499) (a C2 compound). This represents a plausible pathway for the catabolism of the this compound carbon skeleton.

Table 2: Analogous Enzymatic Transformations for Unsaturated Oxoacids

| Transformation | Enzyme Class | General Reaction | Analogous Substrate | Analogous Product(s) |

| Hydration | Hydratase (e.g., Enoyl-CoA Hydratase) | Addition of H₂O across a C=C bond | Crotonoyl-CoA | 3-Hydroxybutyryl-CoA |

| Hydration | Hydratase (e.g., 2-Hydroxypentadienoic acid hydratase) | Conjugate addition of H₂O | 2-Hydroxypentadienoic acid | 4-Hydroxy-2-ketopentanoic acid |

| Aldol Fission | Aldolase (e.g., Fructose-bisphosphate aldolase) | C-C bond cleavage | Fructose-1,6-bisphosphate | Dihydroxyacetone phosphate (B84403), Glyceraldehyde-3-phosphate |

Chemical Synthesis and Methodologies for 6 Oxohex 4 Enoic Acid and Its Structural Analogs

Strategies for the Direct Chemical Synthesis of 6-Oxohex-4-enoic Acid

Direct synthetic routes to the parent compound, this compound, are not extensively documented in readily available literature. However, its structure suggests plausible synthesis through established chemical transformations.

Theoretically, condensation reactions, such as an aldol-type condensation, could provide a pathway to the this compound backbone. This would likely involve the reaction of an appropriate four-carbon dicarbonyl compound with a two-carbon nucleophile, followed by dehydration.

Oxidation strategies represent another viable route. The oxidation of cyclic precursors, such as appropriately substituted cyclohexene (B86901) or cyclohexanone (B45756) derivatives, can lead to the formation of linear, difunctionalized compounds. For instance, the oxidative cleavage of a cyclohexene derivative could yield the desired oxo-acid. Research into the oxidation of cyclohexanone and cyclohexanol (B46403) using Dawson-type polyoxometalate catalysts has shown the formation of various mono- and di-acids, including 6-oxohexanoic acid derivatives, indicating that ring-opening oxidation is a feasible strategy. The specific product distribution, however, is highly dependent on the catalyst composition and reaction conditions.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is well-established, with several reliable methods reported for introducing aryl, alkyl, and heterocyclic substituents.

A primary method for synthesizing 6-aryl-4-oxohex-5-enoic acids involves the condensation of an aromatic aldehyde with levulinic acid. This reaction is typically catalyzed by a base, such as piperidine (B6355638), often with the addition of acetic acid, and is carried out in a solvent like toluene (B28343) or benzene (B151609) that allows for the azeotropic removal of water using a Dean-Stark apparatus. This process involves the formation of a carbanion at the α-methyl group of levulinic acid, which then adds to the aldehyde, followed by dehydration to yield the (E)-arylidene keto acid derivative as the major product.

The resulting unsaturated 6-aryl-4-oxohex-5-enoic acids can be subsequently hydrogenated to produce the corresponding saturated 6-aryl-4-oxohexanoic acids. This reduction is commonly achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst at room temperature.

| Entry | Aldehyde | Reagents & Conditions (Condensation) | Product (Unsaturated) | Reagents & Conditions (Hydrogenation) | Product (Saturated) |

| 1 | Substituted Benzaldehyde | Levulinic acid, piperidine, acetic acid, toluene, reflux | (E)-6-Aryl-4-oxohex-5-enoic acid | H₂, 10% Pd/C, room temperature | 6-Aryl-4-oxohexanoic acid |

The introduction of alkyl substituents onto the this compound framework can be achieved through various synthetic strategies, often involving the alkylation of β-keto ester intermediates. For the synthesis of compounds like (E)-2-ethyl-6-oxohex-4-enoic acid, a plausible route would involve the regioselective alkylation of a suitable precursor.

A general approach for creating branched α,β-unsaturated keto acids involves the sequential alkylation of a β-keto ester, such as ethyl acetoacetate. The ester can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form a kinetic enolate, which is then quenched with an alkyl halide. A second alkylation can be performed to introduce another substituent. Subsequent hydrolysis and decarboxylation under acidic conditions would yield the target alkyl-substituted keto acid. The specific positioning of the double bond would depend on the chosen precursors and reaction pathway.

Furan-containing analogs of 6-oxohexenoic acid can be synthesized through reactions involving furan-based starting materials. One method involves the reaction of substituted 2,4-dioxobutanoic acids with furan-2-carbohydrazide. This reaction yields substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. These intermediates can then undergo intramolecular cyclization, for example in the presence of propionic anhydride (B1165640), to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. Further reactions, such as recyclization with amines, can lead to a variety of heterocyclic systems derived from the initial furan-containing scaffold.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers more sophisticated methods for the construction of oxohexenoic acid frameworks, providing enhanced control over stereochemistry and efficiency.

One notable advanced method is the enantioselective vinylogous Mukaiyama aldol (B89426) reaction. This strategy has been successfully applied to the reaction of α-ketoesters with silyl-protected dienes, catalyzed by a bifunctional organocatalyst. This approach allows for the synthesis of chiral α-hydroxy-δ-oxo-ε-enoates with high enantioselectivity. For example, the reaction between ethyl 2-oxo-2-phenylacetate and (buta-1,3-dien-1-yloxy)trimethylsilane yields the corresponding chiral 2-hydroxy-6-oxohex-4-enoate derivative in good yield and high enantiomeric excess. This method provides a powerful tool for accessing optically active building blocks for further synthetic transformations.

Another area of advancement involves the use of novel catalytic systems for oxidation reactions. The application of Dawson-type polyoxometalates for the oxidation of cyclohexanone demonstrates a move towards more specialized catalysts that can influence the selectivity of ring-opening reactions to form various diacids and oxoacids.

Enzymatic and Biocatalytic Approaches to Oxohexanoic Acid Derivatives

The pursuit of more selective and sustainable chemical manufacturing has led to a growing interest in enzymatic and biocatalytic methods for synthesizing complex molecules. These approaches offer high stereo- and regioselectivity under mild reaction conditions.

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been successfully developed. This process utilizes an ω-amino group-oxidizing enzyme (ω-AOX) isolated from Phialemonium sp. AIU 274. In a reaction conducted in a potassium phosphate (B84403) buffer (pH 7.0) at 30 °C, the ω-AOX, in conjunction with catalase, converted 6-aminohexanoic acid to 6-oxohexanoic acid with a 100% yield over 30 hours. Carboxylic acid reductases (CARs) are also employed in the biocatalytic conversion of adipic acid, where 6-oxohexanoic acid is an unstable and undetectable semialdehyde intermediate that is subsequently converted by a ω-transaminase.

A notable example of biocatalysis is the enzymatic Stetter reaction, a conjugate umpolung reaction that has been adapted for preparative transformations. The thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) from Escherichia coli is a versatile catalyst for asymmetric C-C bond formation. MenD catalyzes the 1,4-addition of α-ketoglutaric acid to acrylonitrile (B1666552) to produce 6-cyano-4-oxohexanoic acid. Although acrylonitrile shows low affinity for the MenD enzyme, process optimization using mathematical modeling and a fed-batch reactor setup has enabled the synthesis of this commercially unavailable building block on a preparative scale. Under optimized conditions, a product concentration of 62.4 g/dm³, a volume productivity of 87.1 g/dm³ per day, and a product yield of 96% can be achieved. This enzymatic approach provides access to highly functionalized 4-oxo acids with high chemo- and regioselectivity.

| Parameter | Details | Source |

|---|---|---|

| Enzyme | MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) | |

| Reaction Type | Enzymatic Stetter reaction (1,4-addition) | |

| Substrates | α-Ketoglutaric acid and Acrylonitrile | |

| Product | 6-Cyano-4-oxohexanoic acid | |

| Key Cofactors | Thiamine diphosphate (ThDP), Mg2+ | |

| Process Type | Fed-batch reactor | |

| Optimized Product Concentration | 62.4 g/dm³ (achievable) | |

| Product Yield | 96% |

Green Chemistry Principles and Sustainable Synthesis Routes

Green chemistry principles are increasingly integrated into synthetic methodologies to reduce environmental impact. This includes the use of renewable feedstocks and catalytic processes that minimize waste and energy consumption.

A significant green chemistry approach involves the use of platform chemicals derived from biomass. Levulinic acid (4-oxopentanoic acid) is a key platform chemical readily produced from the acid-catalyzed degradation of cellulose. This versatile molecule serves as a starting material for a variety of value-added chemicals. For instance, the synthesis of 6-aryl-4-oxohex-5-enoic acids is achieved through the condensation of levulinic acid with appropriate aromatic aldehydes. This reaction is typically performed in toluene with catalytic amounts of piperidine and acetic acid. The resulting arylidene derivatives can then be selectively reduced to the corresponding 6-aryl-4-oxohexanoic acids using metal catalysis, such as hydrogenation with a palladium on carbon (Pd/C) catalyst.

Metal catalysis is a cornerstone of sustainable synthesis, enabling efficient transformations with high selectivity. In the context of oxohexanoic acid synthesis from biomass-derived intermediates, metal catalysts are crucial. For example, the synthesis of medium-chain carboxylic acids has been demonstrated from cellulose-derived platform chemicals via aldol condensation followed by selective hydrodeoxygenation. A catalytic system comprising a metal triflate (e.g., W(OTf)₆) and Pd/C has been used for the conversion of furan-containing precursors. In a specific example, (3Z, 5E)-6-(furan-2-yl)-3-(furan-2-ylmethylene)-4-oxohex-5-enoic acid was successfully converted to 3-pentyldecanoic acid. This reaction highlights the ability of the catalytic system to achieve hydrodeoxygenation while preserving the carboxylic acid group.

| Parameter | Details | Source |

|---|---|---|

| Starting Material | (3Z, 5E)-6-(furan-2-yl)-3-(furan-2-ylmethylene)-4-oxohex-5-enoic acid | |

| Catalyst System | 10% Pd/C (2 mol%) and W(OTf)₆ (6 mol%) | |

| Solvent | Acetic acid | |

| Reaction Conditions | 180 °C, 3 MPa H₂, 10 hours | |

| Product | 3-Pentyldecanoic acid | |

| Significance | Demonstrates selective hydrodeoxygenation of a biomass-derived intermediate to a saturated carboxylic acid. |

Microwave-Assisted Synthesis in Related Oxobutenoic Acids as a Potential Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While direct microwave-assisted synthesis of this compound is not extensively documented, the methodology has been successfully applied to structurally related 4-oxobutenoic acids, suggesting its potential as a viable synthetic route.

The synthesis of various E-4-oxo-2-butenoic acids has been achieved through a microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. This approach is notable for its operational simplicity and compatibility with a wide range of substrates, including those with diverse electronic and steric properties. Research has identified two main sets of conditions depending on the nature of the methyl ketone. For aromatic ketones, tosic acid in dioxane is the preferred catalyst, while for aliphatic ketones, a combination of pyrrolidine (B122466) and acetic acid in methanol (B129727) proves more effective. These methods provide moderate to excellent yields and are scalable to the millimole level without a decrease in efficiency. Given the structural similarity, these microwave-assisted conditions represent a promising potential strategy for the synthesis of this compound and its derivatives from corresponding ketone and aldehyde precursors.

| Substrate Type | Catalyst/Reagents | Solvent | Conditions | Yield Range | Source |

|---|---|---|---|---|---|

| Aromatic Methyl Ketones | Glyoxylic acid monohydrate, Tosic acid | Dioxane | MW, 100-120 °C, 1-16 h | Good to Excellent | |

| Aliphatic Methyl Ketones | Glyoxylic acid monohydrate, Acetic acid, Pyrrolidine | Methanol | MW, 60 °C, 8 h | Good to Excellent |

Chemical Reactivity and Mechanistic Studies of 6 Oxohex 4 Enoic Acid

Reactivity of the α,β-Unsaturated Ketone System.

The electronic properties of the α,β-unsaturated ketone in 6-Oxohex-4-enoic acid are dictated by the conjugation between the alkene and the carbonyl group. This arrangement results in electrophilic character at both the carbonyl carbon and the β-carbon, making the molecule susceptible to a variety of addition reactions.

Nucleophilic Addition Reactions.

The conjugated system of this compound readily undergoes nucleophilic addition reactions. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition) . The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Generally, hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, leading to the formation of an allylic alcohol after workup. In contrast, softer nucleophiles, including amines, thiols (like glutathione), and enamines, preferentially undergo 1,4-addition . This reaction proceeds through an enolate intermediate, which is subsequently protonated to yield the saturated keto-acid derivative. The reactivity of α,β-unsaturated ketones in Michael additions is sensitive to steric hindrance at the β-position; substitution at this position can significantly decrease the reaction rate .

Organocuprates, being soft nucleophiles, are also effective for 1,4-addition to α,β-unsaturated ketones, providing a method to introduce alkyl or aryl groups at the β-carbon .

Potential for Cycloaddition Reactions (based on diene functionality).

The conjugated diene system within the this compound structure suggests its potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the diene reacts with a dienophile, an alkene or alkyne, to form a six-membered ring . The reactivity of the diene is enhanced by the presence of electron-donating groups, while the dienophile is activated by electron-withdrawing groups .

While specific studies on the Diels-Alder reactivity of this compound are not prevalent, analogous systems like β-acetylacrylic acid (4-oxopent-2-enoic acid) have been shown to react with dienes such as butadiene . Similarly, furoic acid derivatives, which are also electron-deficient dienes, can undergo Diels-Alder reactions, particularly with electron-poor dienophiles like maleimides, with the reaction being accelerated in aqueous media . These examples suggest that this compound could act as a diene, especially when paired with a reactive dienophile.

Functional Group Transformations of the Carboxylic Acid and Keto Moieties.

The carboxylic acid and ketone functionalities of this compound can be selectively modified to generate a diverse array of derivatives.

Esterification and Amidation Reactions.

The carboxylic acid moiety of this compound can be readily converted to esters and amides through standard synthetic protocols.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by conversion to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol. For instance, derivatives of 4-oxo-crotonic acid have been successfully esterified using the corresponding alcohol in the presence of a catalytic amount of sulfuric acid .

Amidation: Amidation can be accomplished by activating the carboxylic acid, for example, by forming a mixed anhydride with ethyl chloroformate in the presence of a base like triethylamine, followed by the addition of a primary or secondary amine . This method has been successfully applied to synthesize a variety of N-substituted amides of 6-(substituted-phenyl)-4-oxohex-5-enoic acids . Alternatively, direct coupling methods using peptide coupling reagents are effective for the amidation of related unsaturated keto acids . Catalyst-free methods for the decarboxylative amidation of α-keto acids with amines have also been developed, highlighting the versatility of amidation reactions .

A summary of representative amidation reaction conditions for related compounds is presented below:

| Starting Material | Reagents and Conditions | Product | Reference |

| (E)-6-(Substituted-phenyl)-4-oxohex-5-enoic acids | 1. Ethyl chloroformate, triethylamine, -10°C 2. Amine, room temp. | (E)-6-(Substituted-phenyl)-4-oxohex-N-substituted-5-enamide | |

| α,β-Unsaturated carboxylic acids | Copper hydride (CuH) catalyst, amine | β-Chiral amides | |

| α-Keto acids | Amine, air, silver catalyst | Amides |

Selective Reduction of the Keto Group to Hydroxyl Functionality.

The selective reduction of the ketone in this compound to a secondary alcohol, while preserving the carboxylic acid and the carbon-carbon double bond, is a valuable transformation. The choice of reducing agent is critical for achieving this chemoselectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the selective reduction of ketones in the presence of less reactive functional groups like carboxylic acids and esters . The reactivity order for NaBH₄ is generally aldehydes > ketones > conjugated enones, allowing for controlled reductions under specific conditions . For instance, the reduction of steroidal 4-ene-3-ketones has been achieved with high stereoselectivity using catalytic hydrogenation, demonstrating that the enone functionality can be selectively reduced .

Conversely, to selectively reduce the carboxylic acid in the presence of a ketone, stronger reducing agents like borane (B79455) (BH₃) complexes are typically employed . A method for the selective reduction of a carboxylic acid in the presence of a ketone involves the formation of a mixed anhydride followed by reduction with sodium borohydride, which could be adapted to favor the reduction of the keto group by avoiding the initial activation of the carboxylic acid .

Oxidation Pathways to Higher Carboxylic Acids.

The oxidative cleavage of the carbon-carbon double bond or the oxidation of the keto-aldehyde functionality in this compound can lead to the formation of dicarboxylic acids, such as adipic acid.

One potential pathway involves the oxidation of the ketone functionality. The oxidation of cyclic ketones to dicarboxylic acids is a known industrial process, often utilizing strong oxidizing agents like nitric acid . This suggests that under similar conditions, the carbon chain of this compound could be cleaved to yield dicarboxylic acids. For example, the oxidation of 2-methylcyclohexanone (B44802) can yield 6-oxoheptanoic acid, indicating that cleavage occurs adjacent to the keto group .

Another route is through the oxidative cleavage of the alkene. Ozonolysis is a classic method for cleaving carbon-carbon double bonds to form aldehydes or carboxylic acids . The oxidation of unsaturated fatty acids to dicarboxylic acids can also be achieved using various enzymatic or chemical methods . These methods could potentially be applied to this compound to produce succinic acid and glyoxylic acid, or further oxidation could lead to succinic acid and oxalic acid.

Isomerization and Tautomeric Equilibria

The chemical behavior of this compound is significantly influenced by isomerization and tautomeric equilibria. These processes involve the interconversion of isomers, which are molecules that have the same molecular formula but different arrangements of atoms.

One of the most relevant tautomeric equilibria for this compound is the keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in the interconversion between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). While carbonyl compounds with an alpha-hydrogen can undergo this transformation, the equilibrium for most simple ketones and aldehydes lies heavily in favor of the more stable keto form. For instance, cyclohexanone (B45756) exists almost entirely in its keto form, with only about 0.0001% of its enol tautomer present at room temperature.

The tautomerization can be catalyzed by both acids and bases.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated. Subsequently, a proton is removed from the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of the enol.

Base Catalysis: A base removes a weakly acidic α-hydrogen, forming a resonance-stabilized carbanion known as an enolate ion. Protonation of the enolate on the oxygen atom yields the enol tautomer.

In the context of related dioxohexenoic acids, such as 6-methoxy-4,6-dioxohexa-2-enoic acid, spontaneous tautomerization has been observed. This compound is believed to be formed via the tautomerization of 4-hydroxy-6-methoxy-6-oxohexa-2,4-enedioic acid. This suggests that the presence of multiple functional groups can influence the position of the equilibrium. Factors like conjugation, intramolecular hydrogen bonding, and aromaticity can stabilize the enol form, shifting the equilibrium. For example, 2,4-pentanedione exists as approximately 76% enol tautomer due to the stability gained from conjugation and intramolecular hydrogen bonding.

Besides keto-enol tautomerism, this compound can also exist as geometric isomers (E/Z isomers) due to the presence of the carbon-carbon double bond at the 4-position. The synthesis of related compounds, such as 6-aryl-4-oxohex-5-enoic acids, often results in the formation of E-isomers as the major product with minor amounts of Z-isomers. Isomerization between these forms can be induced, for instance, by photochemical means or through specific catalytic processes.

| Isomerization Type | Description | Influencing Factors |

| Keto-Enol Tautomerism | Interconversion between the keto (C=O) and enol (C=C-OH) forms. | Acid or base catalysis, conjugation, intramolecular hydrogen bonding. |

| Geometric Isomerism (E/Z) | Different spatial arrangements of substituents around the C=C double bond. | Synthesis method, photochemical energy, catalysts. |

Mechanisms of Degradation and Stability in Various Chemical Environments

The stability and degradation of this compound are dependent on the chemical environment, including factors like pH, temperature, and the presence of enzymatic or catalytic agents.

In biological systems, the degradation of related compounds provides insight into potential pathways for this compound. For example, in the bacterial degradation of testosterone (B1683101), a key intermediate, 2-hydroxyhexa-2,4-dienoic acid, is formed. This intermediate is then acted upon by a hydratase enzyme, which converts it to 4-hydroxy-2-oxohexanoic acid. This suggests that enzymatic hydration of the double bonds and subsequent oxidation or cleavage are plausible degradation routes for unsaturated oxo-acids in biological contexts. The degradation pathway of dinitrotoluenes can also produce related intermediates like 2-hydroxy-6-oxohexa-2,4-dienoic acid, which undergoes further enzymatic conversion.

The chemical stability of this compound is influenced by its functional groups. The carboxylic acid, ketone, and alkene moieties are all susceptible to chemical reactions that can lead to degradation.

Under Acidic Conditions: The presence of a strong acid can catalyze the isomerization of the double bond or promote hydration across the double bond. Protonation of the carbonyl oxygen can activate the molecule for subsequent reactions.

Under Basic Conditions: In a basic environment, the α-protons (on C-3 and C-5) become acidic and can be abstracted. This can facilitate condensation reactions or other rearrangements. Strong bases can promote aldol-type condensation reactions in related keto-acids.

Oxidative Degradation: The alkene and aldehyde functionalities are susceptible to oxidation. Oxidizing agents can cleave the double bond or oxidize the aldehyde group to a carboxylic acid, leading to the breakdown of the molecule.

Hydrolytic Stability: The compound contains no readily hydrolyzable groups like esters or amides in its primary structure, suggesting it is stable against simple hydrolysis. However, enzymatic hydrolysis is a key step in the degradation of similar molecules in metabolic pathways.

The stability of related compounds can be influenced by their specific structure. For example, the synthesis of certain 6-aryl-4-oxohexanoic acids can sometimes yield lactone derivatives as by-products, indicating a potential intramolecular cyclization pathway under certain reaction conditions.

| Condition | Potential Degradation/Reaction Mechanism |

| Enzymatic (Biological) | Hydration of double bonds, oxidation, hydrolysis via specific enzymes like hydrolases and hydratases. |

| Acidic | Catalysis of isomerization, hydration of the alkene. |

| Basic | Abstraction of α-protons leading to condensation or rearrangement reactions. |

| Oxidative | Cleavage of the C=C double bond or oxidation of the aldehyde group. |

| Thermal | Decomposition or promotion of cyclization reactions. |

Advanced Analytical Methodologies for 6 Oxohex 4 Enoic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 6-Oxohex-4-enoic acid, enabling its separation from complex mixtures for subsequent identification and quantification. The choice of technique depends on the compound's volatility and the analytical goal, whether it be isolation, quantification, or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile compounds like this compound and its derivatives. In studies of related 6-aryl-4-oxohexanoic acids, HPLC coupled with UV-detection has been utilized to determine the effects of these compounds on eicosanoid biosynthesis. The purity of related hexenoic acid compounds is also routinely assessed by HPLC, often requiring a purity level of ≥98%.

In metabolic studies, such as the analysis of enzymatic activity, HPLC is essential for monitoring the conversion of a substrate and the formation of products. For instance, the activity of the enzyme MhdA on methoxyhydroquinone was analyzed by HPLC, which detected a clear reduction in the substrate and the appearance of a new product peak, later identified as 4-hydroxy-6-methoxy-6-oxohexa-2,4-dienoic acid.

| Parameter | Value/Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Detector | UV-Detector | |

| Application | Quantification of enzyme activity, Purity assessment | |

| Example Analyte | 6-aryl-4-oxohex-5-enoic acids | |

| Example Product | 4-hydroxy-6-methoxy-6-oxohexa-2,4-dienoic acid |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile organic compounds (VOCs). Since this compound itself has low volatility, it typically requires derivatization to a more volatile form, such as a methyl ester, to be analyzed by GC.

The technique, often combined with headspace solid-phase microextraction (HS-SPME), is used to identify volatile compounds in complex matrices. For example, in the analysis of extra virgin olive oil, HS-SPME-GC-MS was used to detect a wide range of VOCs, including the related compound (E)-hex-2-enoic acid. The separation is achieved on a capillary column, and the compounds are identified by their mass spectra.

| Parameter | Value/Description | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Prerequisite | Derivatization to increase volatility (e.g., esterification) | |

| Injection Mode | Splitless | |

| Carrier Gas | Helium | |

| Detector | Mass Spectrometer (operated via electronic impact at 70 eV) | |

| Application | Identification of volatile derivatives in complex mixtures |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of products. In the synthesis of 6-aryl-4-oxohex-5-enoic acids, TLC performed on silica (B1680970) gel F254 plates is used to track the reaction. For instance, during a condensation reaction, the collection of water in a Dean-Stark trap is monitored alongside TLC analysis (using a 7% methanol (B129727)/CHCl3 solvent system) to determine the reaction's endpoint. TLC is also effective in distinguishing between the E- and Z-isomers of the products, which appear as separate spots, allowing for a preliminary assessment of stereoselectivity.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound and its derivatives. Techniques like NMR provide detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of this compound.

Detailed ¹H NMR spectra provide information on the chemical environment of protons, including their connectivity through spin-spin coupling (J-coupling). For example, in the ¹H NMR spectrum of a related hexenoate, the olefinic and aldehydic protons are clearly distinguishable. ¹³C NMR spectroscopy complements this by providing the chemical shifts for each carbon atom, confirming the presence of key functional groups like carbonyls (ketone and acid/ester) and alkenes. For fluorinated analogues, ¹⁹F NMR is also employed to confirm the presence and environment of fluorine atoms within the molecule.

Table: Representative NMR Data for a 6-Oxohex-4-enoate Derivative ((Z)-2-Methyl-5-methyl-6-oxohex-4-enoate)

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H NMR | 9.97 (s, 1H) | Aldehyde proton (CHO) |

| 5.89 (t, J = 8.2 Hz, 1H) | Vinylic proton | |

| 3.31 (s, 3H) | Methyl ester protons (OCH₃) | |

| 2.37 (t, J = 7.2 Hz, 2H) | Methylene protons | |

| 1.98 (t, J = 7.2 Hz, 2H) | Methylene protons | |

| 1.60 (s, 3H) | Methyl protons | |

| ¹³C NMR | 190.43 | Aldehyde carbonyl carbon |

| 172.44 | Ester carbonyl carbon | |

| 145.79 | Vinylic carbon | |

| 137.32 | Vinylic carbon | |

| 51.55 | Methyl ester carbon | |

| 33.65 | Methylene carbon | |

| 22.24 | Methylene carbon | |

| 16.88 | Methyl carbon |

Mass Spectrometry (MS) is critical for determining the molecular weight of a compound and, through fragmentation analysis, gaining further structural insights. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Techniques combining liquid chromatography with mass spectrometry, such as LC-HRMS and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), are particularly powerful for analyzing complex mixtures. In one study, an integrated strategy using UPLC-QTOF-MS was employed to profile the chemical constituents of a traditional Chinese medicine. This approach successfully identified a derivative, (E,2R)-2-[(2-Acetyloxyacetyl)amino]-6-ethoxy-6-oxohex-4-enoic acid, by matching its accurate mass and fragmentation pattern. The analysis is typically performed using an electrospray ionization (ESI) source in either positive or negative ion mode. For instance, Orbitrap LC-HRMS analysis of a related compound identified the deprotonated molecule [M-H]⁻ in negative mode and the protonated molecule [M+H]⁺ in positive mode with high mass accuracy (<3 ppm).

Table: UPLC-QTOF-MS Parameters for Analysis of a this compound Derivative

| Parameter | Value/Description |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | Positive Ion Mode |

| Drying Gas (N₂) Temp. | 325 °C |

| Capillary Voltage | 4000 V |

| Mass Range | 50–1700 m/z |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable technique for the identification of functional groups within a molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations, with each functional group having a characteristic absorption frequency. For this compound, IR spectroscopy can confirm the presence of its key chemical motifs: a carboxylic acid, an aldehyde, and a carbon-carbon double bond.

The IR spectrum of this compound is expected to display several diagnostic peaks. The carboxylic acid group gives rise to two particularly noticeable absorptions: a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, and a strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. The aldehyde functional group also possesses a strong C=O stretching absorption, which is expected around 1720-1740 cm⁻¹ for a saturated aldehyde. However, in this compound, the aldehyde is conjugated with the C=C double bond, which shifts the C=O peak to a lower frequency (1680-1705 cm⁻¹). The aldehydic C-H bond exhibits characteristic stretches, often appearing as two weak bands between 2850 and 2700 cm⁻¹. The carbon-carbon double bond (alkene) shows a stretching vibration in the 1680-1620 cm⁻¹ region, which may overlap with the carbonyl absorptions.

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| C=O stretch | 1725 - 1700 | Strong | |

| Aldehyde (Conjugated) | C=O stretch | 1705 - 1680 | Strong |

| C-H stretch | 2850 - 2800 and 2750 - 2700 | Weak (two bands) | |

| Alkene | C=C stretch | 1680 - 1620 | Variable |

Note: The exact positions of these peaks can be influenced by the molecular environment and sample state.

Integrated Analytical Platforms (e.g., LC-MS/MS, UPLC-QTOF-MS) for Complex Mixture Analysis

For the analysis of this compound in complex samples such as biological extracts or environmental waters, integrated analytical platforms are indispensable. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) combine the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

UPLC-QTOF-MS, in particular, is a powerful tool for both targeted quantification and non-targeted screening of metabolites in complex matrices. tandfonline.comnih.gov This high-resolution mass spectrometry (HRMS) approach provides accurate mass measurements, which aids in the confident identification of compounds and the elucidation of unknown structures. researchgate.net Research on the chemical constituents of the insect Aspongopus chinensis utilized UPLC-QTOF-MS to identify a derivative, (E,2R)-2-[(2-Acetyloxyacetyl)amino]-6-ethoxy-6-oxohex-4-enoic acid, demonstrating the platform's utility in identifying related structures in intricate biological samples. tandfonline.comnih.gov Similarly, studies on bacterial degradation pathways have employed LC-MS to identify related intermediates like 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid. asm.org

The general workflow involves injecting a prepared sample extract into the UPLC system, where compounds are separated on a column (e.g., a C18 column) based on their physicochemical properties. japsonline.com The separated compounds then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratios (m/z) are measured. In MS/MS or HRMS modes, precursor ions can be fragmented to generate characteristic product ions, providing further structural confirmation. tandfonline.comnih.gov

Table 2: Example UPLC-QTOF-MS Parameters for Analysis of this compound Analogues

| Parameter | Condition | Source |

| Chromatography | ||

| System | Waters Acquity UPLC | tandfonline.comnih.gov |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.8 µm) | |

| Mobile Phase A | 0.1% Formic Acid in Water | tandfonline.comnih.govscholaris.ca |

| Mobile Phase B | Acetonitrile | tandfonline.comnih.gov |

| Flow Rate | 0.3 mL/min | tandfonline.comnih.gov |

| Column Temperature | 30 °C | nih.gov |

| Mass Spectrometry | ||

| System | Waters Xevo G2 QTOF MS | tandfonline.comnih.gov |

| Ionization Mode | ESI Positive | tandfonline.comnih.gov |

| Mass Range | 50-1700 m/z | nih.gov |

| Collision Energy | Ramped or fixed energies (e.g., 10-40 V) | nih.gov |

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The quality of analytical data is highly dependent on the sample preparation procedure, which aims to extract the analyte of interest from the sample matrix, concentrate it, and remove interfering substances. eurl-pesticides.eu The choice of method depends heavily on the matrix itself. For biological samples like insects, a common procedure involves pulverization followed by sequential extraction with solvents of different polarities, such as water and ethanol, and subsequent concentration by freeze-drying. tandfonline.comnih.gov For food or environmental samples, a popular method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or variations involving extraction with an acidified organic solvent like methanol, followed by centrifugation and filtration. eurl-pesticides.eu For dry commodities, rehydration with water prior to extraction is often necessary. eurl-pesticides.eu

A significant challenge in the analysis of complex samples by LC-MS is the phenomenon of matrix effects. nih.gov These effects are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov The complexity of biological and environmental samples makes a thorough evaluation of matrix effects essential. nih.govendocrine-abstracts.org

Several strategies can be employed to minimize or compensate for matrix effects. The simplest approach is to dilute the sample, which can reduce the concentration of interfering components. nih.gov Studies have shown that for volatile compounds in blood, a 1:5 dilution was sufficient for many analytes. nih.gov Another common and effective strategy is the use of isotopically labeled internal standards, which have nearly identical chemical properties and elution times to the analyte and are affected by matrix effects in a similar manner. endocrine-abstracts.org Preparing calibration standards in a blank matrix extract that is free of the analyte (matrix-matched calibration) is another method to compensate for these effects. eurl-pesticides.eu

Biological Interactions and Enzymatic Specificity of 6 Oxohex 4 Enoic Acid and Its Analogs

Role as a Substrate or Intermediate in Biochemical Pathways.

The 6-oxohex-4-enoic acid scaffold has been identified as an intermediate in specific microbial metabolic pathways and is implicated in broader metabolic processes like fatty acid metabolism through its activated coenzyme A (CoA) derivative.

The involvement of the this compound framework in enzymatic reactions is most clearly documented in microbial steroid degradation. In Comamonas testosteroni TA441, an isomer, 2-oxohex-4-enoic acid, is a product in the testosterone (B1683101) degradation pathway. nih.gov This pathway involves the meta-cleavage of the steroid A-ring by the enzyme TesB, followed by hydrolysis of the resulting product by TesD hydrolase. nih.gov This hydrolysis yields two fragments, one of which is 2-oxohex-4-enoic acid. nih.govsmolecule.com A dedicated set of enzymes, encoded by the genes tesE, tesF, and tesG, are proposed to be a hydratase, aldolase (B8822740), and dehydrogenase, respectively, responsible for the further catabolism of this oxo-acid, likely channeling it into central metabolism for use as a carbon and energy source. nih.gov

Another related compound, (2E,4E)-6-oxohexa-2,4-dienoic acid, has been identified as a constituent of pre-sclerotiotide F and sclerotiotide F, which are natural products isolated from fungi. mdpi.comresearchgate.net This indicates its presence in fungal biosynthetic pathways. The chemical reactivity of the scaffold, including the potential for nucleophilic addition at the carbonyl group and electrophilic addition at the double bond, provides a basis for these enzymatic transformations. smolecule.com

While direct studies on the 6-oxohex-4-enoyl-CoA derivative are limited, significant insights can be drawn from research on the closely related hypoglycemic compound, pent-4-enoic acid. scispace.com Once converted to its coenzyme A thioester, pent-4-enoyl-CoA, it can interact with the enzymes of the mitochondrial β-oxidation pathway. scispace.com It serves as a substrate for both short-chain (butyryl-CoA dehydrogenase) and medium-chain (octanoyl-CoA dehydrogenase) acyl-CoA dehydrogenases. scispace.com

However, a unique metabolite of pent-4-enoate, penta-2,4-dienoyl-CoA, is a potent inhibitor of 3-oxoacyl-CoA thiolase, a crucial enzyme in the final step of the β-oxidation spiral. scispace.com This specific inhibition of fatty acid oxidation highlights a potential mechanism by which a CoA derivative of this compound could influence lipid metabolism. scispace.com Furthermore, other long-chain oxo-enoic acids, such as (7E)-9-oxohexadec-7-enoic acid, have been shown to modulate the expression of PPARγ target genes, which are central regulators of lipid metabolism. unit.no

Interactive Table: Kinetic Parameters of Pent-4-enoyl-CoA with β-Oxidation Enzymes. Data from Holland et al. scispace.com

| Enzyme | Substrate | K_m (μM) | V_max (relative) | K_i (μM) | Inhibition Type |

|---|---|---|---|---|---|

| Butyryl-CoA Dehydrogenase | Butyryl-CoA | 2.5 | 100 | - | - |

| Butyryl-CoA Dehydrogenase | Pent-4-enoyl-CoA | 3.3 | 110 | 2.5 | Competitive |

| Octanoyl-CoA Dehydrogenase | Palmitoyl-CoA | 2.5 | 100 | - | - |

| Octanoyl-CoA Dehydrogenase | Pent-4-enoyl-CoA | - | - | 3.3 | Competitive |

| 3-Oxoacyl-CoA Thiolase | Acetoacetyl-CoA | 20 | 100 | - | - |

Enzymatic Specificity Studies with Relevant Hydrolases, Dehydrogenases, and Lyases.

The enzymatic processing of the this compound scaffold requires enzymes capable of acting on its specific functional groups. Studies on related molecules provide strong evidence for the types of enzymes involved.

Hydrolases : In a pathway engineered to produce muconate, a 2,3-dehydroadipyl-CoA hydrolase is proposed, which would act on a structurally similar CoA derivative. google.com Furthermore, studies have shown that enzymes like glutaconate CoA-transferase can be mutated to function as acyl-CoA hydrolases with activity on unsaturated substrates like 3-butenoyl-CoA, suggesting that hydrolases can be specific for such scaffolds. google.com

Dehydrogenases : As previously mentioned, specific acyl-CoA dehydrogenases recognize and process unsaturated acyl-CoA molecules. Pent-4-enoyl-CoA is a substrate and a competitive inhibitor for both butyryl-CoA dehydrogenase and octanoyl-CoA dehydrogenase, indicating that the active sites of these enzymes can accommodate a double bond at the C4 position. scispace.com The degradation pathway of 2-oxohex-4-enoic acid in Comamonas is also proposed to involve a dehydrogenase. nih.gov

Lyases : Lyases, particularly hydro-lyases (EC 4.2.1.-), catalyze the addition or removal of water from a substrate. The enzyme 2-oxopent-4-enoate (B1242333) hydratase (EC 4.2.1.80), involved in the degradation of aromatic compounds, has been shown to act, albeit more slowly, on cis-2-oxohex-4-enoate, an isomer of this compound. genome.jp This demonstrates specific lyase activity on this particular C6 oxo-acid scaffold. Another related enzyme is 2-hydroxyhexa-2,4-dienoate hydratase (EC 4.2.1.132). expasy.org

Bioactivity of Synthetic Derivatives of this compound.

The this compound scaffold has served as a versatile template for the synthesis of novel bioactive compounds, leading to the discovery of molecules with potential therapeutic applications.

Structure-activity relationship (SAR) studies have been crucial in developing potent and selective inhibitors based on the this compound framework.

Anti-inflammatory Agents : A series of 6-aryl-4-oxohex-5-enoic acids were synthesized and evaluated as anti-inflammatory agents. researchgate.netbenthamdirect.com These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to eicosanoid biosynthesis. Extensive SAR work led to the identification of potent and selective inhibitors of COX-2. researchgate.net For instance, the substitution pattern on the aryl ring was found to be critical for activity.

Cannabinoid Receptor Ligands : In another study, (E)-6-(substituted-phenyl)-4-oxohex-5-enoic acids were used as a starting point to create a library of N-substituted amides. tandfonline.com These derivatives were synthesized and evaluated for their binding affinity to cannabinoid receptors, demonstrating that the core scaffold can be modified to target G-protein coupled receptors. tandfonline.com

Kinase Inhibitors : While on a shorter but related scaffold, SAR studies of 4-oxo-crotonic acid derivatives as inhibitors of Mycobacterium tuberculosis protein kinase B (PknB) revealed that the α,β-unsaturated ketone motif and a "trans" configuration of the double bond were essential for inhibitory activity. rsc.org This provides mechanistic insight applicable to the this compound structure. Similarly, pyrrolyl diketohexenoic esters have shown inhibitory activity against HIV-1 integrase and RNase H. nih.gov

Interactive Table: Bioactivity of Selected 6-Aryl-4-oxohex-5-enoic Acid Derivatives. researchgate.netbenthamdirect.com

| Compound ID | Aryl Group (Ar) | In Vitro COX-1 Inhibition (%) | In Vitro COX-2 Inhibition (%) | In Vivo Anti-inflammatory Activity |

|---|---|---|---|---|

| IIa | Phenyl | Moderate | Moderate | Not specified |

| IIb | 4-Methoxyphenyl | Low | High | Moderate |

| IIe | 4-Chlorophenyl | Not specified | Not specified | Higher than Fenbufen |

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of more complex bioactive molecules.

The synthesis of anti-inflammatory 6-aryl-4-oxohexanoic acids often proceeds via 6-aryl-4-oxohex-5-enoic acid intermediates, which are subsequently reduced. researchgate.netbenthamdirect.com The unsaturated precursor allows for the initial carbon-carbon bond formation via condensation reactions (e.g., aldol (B89426) condensation) between levulinic acid and an appropriate aldehyde. tandfonline.com

The carboxylic acid functional group is readily converted to other functionalities, such as amides, to produce libraries of compounds for screening against biological targets like cannabinoid receptors. tandfonline.com Its reactive functional groups also allow it to serve as a general intermediate in organic synthesis, for example, by reacting with hydrazine (B178648) to form hydrazones, which can be further elaborated into more complex structures. smolecule.com This versatility is mirrored in related natural product pathways; for instance, the structurally related 4-hydroxy-7-oxohept-5-enoic acid (HOHA) is a precursor to ω-carboxyethylpyrrole (CEP) derivatives, which are biomarkers implicated in age-related macular degeneration. researchgate.net

Computational and Theoretical Investigations of 6 Oxohex 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 6-oxohex-4-enoic acid. Methods like Density Functional Theory (DFT) are employed to determine molecular geometries, orbital energies, and electron distribution.

Studies on related unsaturated keto acids have utilized DFT to understand their stability and reactivity. For instance, calculations on similar compounds have shown that the presence of both a ketone and a carboxylic acid functional group, along with a carbon-carbon double bond, creates a molecule with distinct electrophilic and nucleophilic centers. The highest occupied molecular orbital (HOMO) is often localized on the C=C double bond, indicating its susceptibility to electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) is typically centered around the carbonyl groups, highlighting their electrophilic nature. smolecule.com

The reactivity of this compound can be further analyzed through calculated reactivity descriptors. For example, in a study of a chalcone (B49325) derivative containing a similar oxohexenoic acid moiety, the energy gap between the HOMO and LUMO was used to confirm the molecule's stability. uece.br The analysis of electrostatic potential maps can reveal electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack, respectively. smolecule.com Such calculations are crucial for understanding how this compound might interact with other molecules and participate in chemical reactions.

Table 1: Computed Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C6H8O3 | PubChem nih.gov |

| Molecular Weight | 128.13 g/mol | PubChem nih.gov |

| XLogP3 | -0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 128.047344113 Da | PubChem nih.gov |

Molecular Dynamics and Docking Studies of Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to investigate the interactions between a ligand, such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery and in understanding the biological roles of small molecules.

While specific MD and docking studies on this compound are not widely reported, research on structurally similar compounds provides valuable insights. For example, derivatives of 6-aryl-4-oxohex-5-enoic acids have been the subject of molecular docking studies to investigate their binding affinity to enzymes like histone deacetylase (HDAC). nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in the case of HDAC inhibitors, the carboxylic acid moiety is often crucial for chelating with a zinc ion in the enzyme's active site. nih.govresearchgate.net

Similarly, MD simulations have been used to assess the stability of ligand-protein complexes over time. For related compounds, MD simulations have shown how the ligand adapts its conformation within the binding pocket and how its interactions with the protein fluctuate. researchgate.net These simulations can also provide information on the conformational changes induced in the protein upon ligand binding. Given its structure, this compound could potentially interact with a variety of biological targets, and MD and docking studies would be essential to explore these possibilities.

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS fragmentation)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. While experimental spectra provide definitive characterization, predicted spectra can aid in assignment and interpretation. For instance, predicted ¹³C NMR spectra are available for related compounds like 6-(2,4-dihydroxy-5-methylphenyl)-6-oxohex-2-enoic acid.

IR Spectroscopy: The infrared (IR) spectrum of this compound can be predicted using computational methods. These calculations can identify the characteristic vibrational frequencies for its functional groups, such as the C=O stretch of the carboxylic acid and ketone, the O-H stretch of the carboxylic acid, and the C=C stretch of the alkene. For example, in a study of a related compound, (E)-6-(4-hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one, a comparison between experimental and calculated vibrational frequencies showed good agreement. researchgate.net

Mass Spectrometry (MS) Fragmentation: Predicting the fragmentation pattern in mass spectrometry is crucial for structural elucidation. The fragmentation of the molecular ion of this compound can be rationalized by considering the stability of the resulting fragments. msu.edu Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The presence of the ketone and the double bond would lead to additional characteristic fragmentation patterns. youtube.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

For instance, the synthesis of related 6-aryl-4-oxohex-5-enoic acids involves a condensation reaction. researchgate.netnih.gov Computational studies could model this reaction to determine the transition state energies and reaction barriers, providing a deeper understanding of the reaction kinetics and mechanism. Similarly, the reduction of the double bond in these compounds could be investigated computationally to understand the stereoselectivity of the reaction.

Furthermore, studies on the oxidation of phenolic compounds have shown the formation of related unsaturated dicarboxylic acids. copernicus.orgcopernicus.orgcopernicus.org Quantum chemical calculations were used to explore the reaction mechanisms, identifying intermediates and transition states and calculating the Gibbs free energy barriers for different reaction pathways. copernicus.orgcopernicus.org Such approaches could be applied to understand the potential reactions of this compound in various environments.

In Silico Metabolic Pathway Analysis and Prediction of Degradation Products

In silico methods can be used to predict the metabolic fate of this compound and to identify its potential degradation products. This is particularly relevant for understanding its environmental persistence and its role in biological systems.

The degradation of similar compounds has been studied in microorganisms. For example, the bacterial degradation of testosterone (B1683101) in Comamonas testosteroni involves the formation of 2-hydroxyhexa-2,4-dienoic acid, which is then hydrated to 4-hydroxy-2-oxohexanoic acid. asm.org This suggests that this compound could be a substrate for similar enzymatic transformations, such as hydration, oxidation, or reduction.

In silico metabolic pathway analysis tools can predict the likely metabolic transformations that a compound may undergo based on known enzymatic reactions. frontiersin.org For this compound, these tools might predict reactions such as the reduction of the ketone and/or the double bond, or oxidation at various positions. The degradation of 2,6-dinitrotoluene (B127279) in Burkholderia cepacia leads to the formation of 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is further metabolized. dtic.mil This highlights the potential for complex metabolic pathways involving related structures. By understanding these potential pathways, it is possible to predict the formation of various degradation products and to assess their potential biological activity and environmental impact.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Aryl-4-oxohex-5-enoic acid |

| 2-Hydroxyhexa-2,4-dienoic acid |

| 4-Hydroxy-2-oxohexanoic acid |

| 6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohex-2-enoic acid |

| (E)-6-(4-Hydroxy-3-methoxystyryl)-4,5-dihydropyridazin-3(2H)-one |

| 2,6-Dinitrotoluene |

| 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid |

| Testosterone |

Future Research Directions for 6 Oxohex 4 Enoic Acid

Discovery and Characterization of Novel Biological Pathways

Future research must prioritize the discovery and detailed characterization of biological pathways involving 6-oxohex-4-enoic acid. While the compound itself is not extensively studied, related structures provide a roadmap for this exploration. For instance, the related compound (2E,4E)-6-Oxohexa-2,4-dienoic acid has been identified in the lipopeptides pre-sclerotiotide F and sclerotiotide F, which are produced by a marine mangrove endophytic fungus. mdpi.com This suggests the existence of natural product biosynthetic pathways that assemble this and similar molecules, which remain to be elucidated.

Furthermore, research into the degradation pathways of analogous compounds offers valuable insights. A related compound, 2-Oxo-cis-4-hexenoic acid, is known to be a cleavage product in the microbiological degradation of steroids by microorganisms like Comamonas testosteroni, where it serves as a precursor for acetyl-CoA production. smolecule.com Investigating whether this compound participates in similar catabolic or anabolic routes, such as the reductive citric acid cycle which forms the core of intermediary metabolism in some autotrophs, could reveal its fundamental role in biochemistry. pnas.org Studies on how fungi metabolize aromatic compounds, such as the degradation of vanillin (B372448) by Aspergillus niger, have successfully identified the genes and enzymes involved. researchgate.net A similar approach, combining genetic and metabolic analysis, could be applied to uncover the metabolic fate of this compound in various organisms.

Development of Targeted and Efficient Synthetic Routes for the Compound and its Analogs

The development of targeted and efficient synthetic routes is crucial for producing this compound and its analogs for further study. Current research provides a solid foundation for these efforts. A common and effective method for synthesizing analogs, such as 6-aryl-4-oxohex-5-enoic acids, involves the condensation of levulinic acid with an appropriate aldehyde. researchgate.netnih.gov This reaction is typically catalyzed by piperidine (B6355638) and acetic acid in a solvent like toluene (B28343), often using a Dean-Stark apparatus to remove water and drive the reaction to completion. researchgate.nettandfonline.com

Future work should focus on optimizing these conditions to improve yield and purity, as well as expanding the scope of the reaction to create a diverse library of analogs. This includes varying the aldehyde component to introduce different functional groups and aryl substituents. tandfonline.com Additionally, alternative synthetic strategies should be explored. For example, the synthesis of related E-γ-oxo-α,β-alkenyl acids has been achieved through the reaction of ketones with glyoxylic acid. rsc.org A comparative analysis of different synthetic methodologies will be essential to identify the most efficient and scalable routes.

Table 1: Comparison of Synthetic Methods for this compound Analogs

| Method | Key Reactants | Catalyst/Reagents | Key Conditions | Product Type | Reference |

| Aldol (B89426) Condensation | Levulinic acid, Aldehyde | Piperidine, Acetic Acid | Reflux in toluene with Dean-Stark trap | 6-Aryl-4-oxohex-5-enoic acids | researchgate.nettandfonline.com |

| Amide Formation | 6-Aryl-4-oxohex-5-enoic acid, Amine | Ethyl chloroformate, Triethylamine | Stirring at room temperature | N-substituted amides of 6-aryl-4-oxohex-5-enoic acid | tandfonline.com |

| Ketone-Glyoxylic Acid Reaction | Ketone, Glyoxylic acid | Morpholine hydrochloride | Heating at 120°C | E-γ-oxo-α,β-alkenyl acids | rsc.org |

Advanced Biotechnological Applications (e.g., bioremediation, specialty chemical production)

The potential for advanced biotechnological applications of this compound is a compelling area for future research. A primary application lies in its use as a building block for specialty chemicals. Drawing parallels from other biological systems, engineered microorganisms could be developed for the targeted production of this compound. For example, deletion mutants of the fungus Aspergillus niger have been successfully engineered to accumulate valuable aromatic compounds like vanillic acid. researchgate.net A similar metabolic engineering approach could be implemented to create microbial cell factories that synthesize this compound or its derivatives from simple feedstocks.

Another promising avenue is in bioremediation. The involvement of the structurally similar 2-oxo-cis-4-hexenoic acid in the microbial degradation of steroids suggests that microorganisms capable of metabolizing this compound might be harnessed to break down related environmental pollutants. smolecule.com Furthermore, the discovery of novel natural products containing this structural motif, guided by techniques like molecular networking, could unveil new bioactive compounds with applications in medicine and agriculture. nih.gov

Innovative Analytical Strategies for Low-Concentration Detection

As research delves deeper into the biological roles and applications of this compound, the need for innovative and highly sensitive analytical methods for its detection and quantification becomes paramount. The ability to detect the compound at low concentrations is critical for studying metabolic pathways and for environmental monitoring.

Advanced chromatographic and mass spectrometric techniques are at the forefront of this effort. A powerful strategy combines Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS). nih.govtandfonline.com This approach offers high resolution, sensitivity, and accurate mass determination, making it ideal for analyzing complex biological or environmental samples. nih.gov For definitive structural confirmation, high-resolution mass spectrometry (HRMS) platforms like the Orbitrap are invaluable. These instruments have been used to identify related compounds, such as 4-hydroxy-6-methoxy-6-oxohexa-2,4-dienoic acid, with high mass accuracy (below 3 ppm), confirming their chemical formula and structure. researchgate.net

In addition to these high-end techniques, standard methods such as Gas Chromatography-Mass Spectrometry (GC/MS) and Thin-Layer Chromatography (TLC) with visualization under UV light or with iodine vapor remain useful for routine analysis. researchgate.net The development of integrated analytical workflows, potentially incorporating molecular networking to analyze MS/MS data, will enable the rapid and comprehensive profiling of this compound and its metabolites in complex matrices. tandfonline.com

Comprehensive Elucidation of Structure-Function Relationships in Biological Systems

A comprehensive understanding of the relationship between the chemical structure of this compound and its biological function is a critical goal for future research. This involves systematically modifying the molecule's structure and assessing the impact on its activity. The synthesis of a library of analogs, as described in section 8.2, is the first step in this process.

Computational methods play a vital role in this area. The development of 3D validated pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models can help identify the key structural features responsible for a compound's biological effects. researchgate.net Such models have been successfully applied to understand the anti-inflammatory activity of related 6-aryl-4-oxohexanoic acids. researchgate.net

The specific arrangement of functional groups in analogs of this compound dictates their interaction with biological targets. For example, the presence of an ethanolamide moiety in some analogs suggests potential interactions with the endocannabinoid system. ontosight.ai Furthermore, the conformation of the molecule is crucial. The "Lipid Whisker Model" proposes that the oxidation of fatty acid chains within a cell membrane can cause them to protrude from the membrane surface. nih.gov This conformational change allows the oxidized portion to interact directly with cell-surface receptors, such as scavenger receptors, triggering a biological response. nih.gov Investigating whether this compound or its derivatives adopt similar conformations and interact with such receptors could reveal novel mechanisms of action and provide a clear link between its structure and its function in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products